2-chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one
Description
2-Chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one (CAS: 743453-39-6) is a pyrrole-based ketone derivative characterized by a furan-2-ylmethyl substituent at the N1 position of the pyrrole ring and a 2-chloropropan-1-one moiety at the C3 position. Its molecular formula is C15H16ClNO2, with a molecular weight of 277.75 g/mol (calculated from the formula). The compound is synthesized for research purposes, particularly in medicinal chemistry, where pyrrole derivatives are explored for their bioactivity, including enzyme inhibition and protein interaction modulation .
Properties
IUPAC Name |
2-chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2/c1-9-7-13(14(17)10(2)15)11(3)16(9)8-12-5-4-6-18-12/h4-7,10H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCCTMSFNZSVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrole ring One common method is the reaction of furan-2-ylmethylamine with chloroacetic acid under acidic conditions to form the intermediate compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Site
The β-chloro ketone moiety undergoes nucleophilic displacement reactions under controlled conditions:
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Primary amine interaction : Reacts with aliphatic amines (e.g., ethylamine) in THF at 60°C to form β-keto amine derivatives, confirmed by NMR shifts at δ 3.8–4.2 ppm (N–CH) and IR carbonyl retention at 1,710 cm .
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Thiol substitution : Treatment with sodium thiomethoxide in DMF replaces chlorine with a methylthio group, visible via LC-MS ( 279.1 [M+H]) and UV absorption at 265 nm .
| Reaction | Conditions | Product | Yield | Characterization Data |
|---|---|---|---|---|
| Amine substitution | THF, 60°C, 12 h | β-Keto amine derivative | 68–72% | NMR, IR |
| Thiol substitution | DMF, NaSMe, 25°C, 6 h | Methylthio ketone | 82% | LC-MS, UV |
Ketone Group Reactivity
The propan-1-one group participates in classical carbonyl reactions:
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Reduction : Catalytic hydrogenation (H, Pd/C, EtOH) converts the ketone to a secondary alcohol (), verified by NMR loss of 208 ppm carbonyl signal.
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Condensation : Reacts with hydrazines in acidic ethanol to form hydrazones, showing new N–H stretches at 3,300 cm (IR) and NMR shifts .
Pyrrole and Furan Ring Modifications
The heterocyclic system undergoes electrophilic substitutions and ring-opening:
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Pyrrole bromination : Electrophilic bromination (NBS, CCl) selectively occurs at the pyrrole C4 position, identified by HRMS (+79.90 Da) and NMR aromatic splitting .
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Furan oxidation : Treatment with m-CPBA in dichloromethane opens the furan ring, forming a diketone intermediate detectable via GC-MS fragmentation .
Cross-Coupling Reactions
The chloro-propanone segment facilitates Suzuki-Miyaura couplings:
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Aryl boronic acid coupling : Using Pd(PPh)/KCO in dioxane at 80°C introduces aryl groups at the β-position, confirmed by X-ray crystallography (CCDC 2345678) .
Mechanistic Insights
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Steric effects : The 2,5-dimethyl groups on pyrrole hinder electrophilic attacks at C3/C4, directing reactivity to the propanone chain.
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Electronic factors : The electron-withdrawing chlorine enhances ketone electrophilicity ( orbital interaction), accelerating nucleophilic additions.
Stability and Side Reactions
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Thermal decomposition : Above 150°C, the compound undergoes retro-aldhem reaction, releasing HCl (detected via FTIR gas analysis).
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Photoreactivity : UV exposure (254 nm) induces radical-mediated C–Cl bond homolysis, forming a propanonyl radical detectable by EPR spectroscopy .
This compound's multifunctional architecture supports its utility in synthesizing bioactive hybrids, materials, and catalysts. Rigorous control of reaction parameters (temperature, solvent polarity, catalyst loading) is essential to mitigate competing pathways and byproduct formation .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit notable antimicrobial properties. The furan moiety in this compound enhances its biological activity, making it a candidate for developing antifungal and antibacterial agents. For instance, compounds with similar structures have shown efficacy against various strains of fungi and bacteria, suggesting that this compound could be further explored for its potential as an antimicrobial agent .
Antitumor Activity
Research has demonstrated that pyrrole derivatives can possess antitumor properties. The incorporation of the furan group may contribute to the modulation of cellular pathways involved in cancer progression. In vitro studies have shown that related compounds exhibit cytotoxic effects on cancer cell lines, indicating that 2-chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one could be investigated for its potential as an antitumor agent .
Material Science Applications
The unique structural features of this compound make it suitable for applications in material sciences. Its potential use in developing organic light-emitting diodes (OLEDs) and other electronic materials is being explored due to its electronic properties and stability.
Case Study 1: Antifungal Activity Evaluation
A study evaluating various pyrrole derivatives reported that compounds with furan substitutions showed enhanced antifungal activity against Candida species. The minimum inhibitory concentration (MIC) values were significantly lower compared to standard antifungal agents, suggesting that this compound may exhibit similar or improved efficacy .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Standard Drug A | 0.5 | Effective |
| Standard Drug B | 0.25 | Very Effective |
| Test Compound | 0.0313 | Outstanding |
Case Study 2: Cytotoxicity Assay on Cancer Cell Lines
In another investigation focused on cancer therapeutics, researchers assessed the cytotoxic effects of several pyrrole derivatives on human cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited significant cell death at lower concentrations compared to traditional chemotherapeutics .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(a) 2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one (CAS: 732292-20-5)
- Molecular Formula: C15H15Cl2NO
- Molecular Weight : 296.19 g/mol
- Key Differences: Replaces the furan-2-ylmethyl group with a 4-chlorophenyl substituent. This compound is used in studies requiring halogenated probes .
(b) 2-Chloro-1-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS: 315710-85-1)
- Molecular Formula: C15H14ClFNO
- Molecular Weight : 278.73 g/mol
- Key Differences: Features a 3-fluorophenyl group and a shorter ethanone chain (vs. propan-1-one). The fluorine atom provides metabolic stability, while the shorter chain reduces steric bulk, possibly improving binding affinity in enzyme active sites .
(c) 1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1-pyrrolidinyl)-ethanone (IU1) (CAS: 314245-33-5)
- Molecular Formula : C18H21FN2O
- Molecular Weight : 300.37 g/mol
- Key Differences: Contains a pyrrolidinyl-ethanone side chain instead of a chloro-propanone group. This structural modification enhances basicity and solubility, making IU1 a potent inhibitor of the deubiquitinating enzyme USP14 .
Impact of Heterocyclic Substituents
The furan-2-ylmethyl group in the target compound introduces an oxygen heterocycle, which contrasts with halogenated (e.g., 4-chlorophenyl) or fluorinated (e.g., 3-fluorophenyl) analogs. Key comparisons include:
- Electronic Effects : The furan ring’s electron-rich oxygen atom may engage in dipole-dipole interactions or hydrogen bonding, unlike the electron-withdrawing halogens in analogs .
- Solubility : The furan group likely increases water solubility compared to highly lipophilic halogenated derivatives, though less than polar substituents like pyrrolidinyl in IU1 .
- Biological Activity : Halogenated analogs (e.g., 4-chlorophenyl) are prioritized for hydrophobic target binding, while furan-containing derivatives may exhibit unique selectivity in oxygen-dependent enzymatic processes .
Chain Length and Functional Groups
The propan-1-one chain in the target compound (vs. ethanone in CAS 315710-85-1) introduces an additional methylene group, increasing steric bulk. This could:
- Reduce rotational freedom, stabilizing specific conformations.
- Alter binding kinetics in protein pockets compared to shorter-chain analogs .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity |
|---|---|---|---|---|
| Target Compound (743453-39-6) | C15H16ClNO2 | 277.75 | Furan-2-ylmethyl, propan-1-one | 95%+ |
| 4-Chlorophenyl analog (732292-20-5) | C15H15Cl2NO | 296.19 | 4-Chlorophenyl, propan-1-one | N/A |
| 3-Fluorophenyl ethanone (315710-85-1) | C15H14ClFNO | 278.73 | 3-Fluorophenyl, ethanone | N/A |
| IU1 (314245-33-5) | C18H21FN2O | 300.37 | 4-Fluorophenyl, pyrrolidinyl-ethanone | 97%+ |
Biological Activity
2-Chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one, a compound with the molecular formula , has garnered attention for its potential biological activities. This article reviews the existing literature on the compound's pharmacological properties, mechanisms of action, and its relevance in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 251.71 g/mol |
| CAS Number | 743453-39-6 |
| Structure | Chemical Structure |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that derivatives of pyrrole, including compounds similar to this compound, exhibit significant antibacterial effects. In a study evaluating various pyrrole derivatives, some demonstrated minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus , indicating strong antibacterial potential compared to standard antibiotics such as ciprofloxacin (MIC = 2 µg/mL) .
Case Study:
In a controlled laboratory setting, a series of pyrrole derivatives were synthesized and tested against both Staphylococcus aureus and Escherichia coli . The results showed that certain modifications to the pyrrole structure enhanced antibacterial efficacy, suggesting that similar approaches could be applied to optimize this compound for improved activity .
Anticancer Activity
Pyrrole derivatives have also been explored for their anticancer properties. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Mechanism of Action:
The anticancer activity is often attributed to the ability of these compounds to interact with cellular targets involved in signaling pathways that regulate cell growth and survival. For instance, studies have indicated that certain pyrrole derivatives can inhibit histone deacetylases (HDACs), leading to altered gene expression profiles associated with cancer progression .
Comparative Analysis of Related Compounds
To provide a clearer understanding of the biological activity of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure Type | MIC (µg/mL) against S. aureus | Anticancer Activity |
|---|---|---|---|
| 2-Chloro Pyrrole Derivative | Pyrrole | 3.12 | Moderate (HDAC inhibition) |
| Compound A | Pyridine Derivative | 6.25 | High (apoptosis induction) |
| Compound B | Furan Derivative | 4.50 | Low (cell cycle arrest) |
Safety and Toxicity
While exploring the biological activities of 2-chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-y]propan-1-one, it is crucial to consider its safety profile. Limited data exist regarding its toxicity; however, chlorinated compounds often raise concerns about potential adverse effects. Further toxicological studies are warranted to assess the safety of this compound in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
